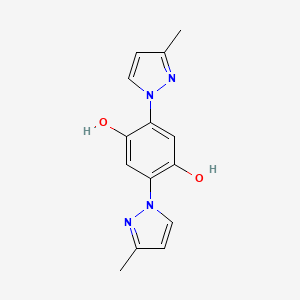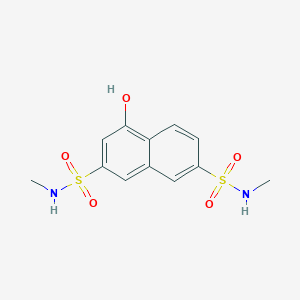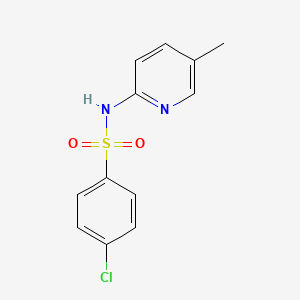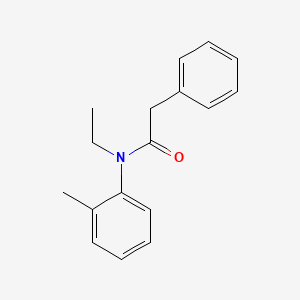
2,5-bis(3-methyl-1H-pyrazol-1-yl)-1,4-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2,5-bis(3-methyl-1H-pyrazol-1-yl)-1,4-benzenediol involves several steps, including coupling reactions and the use of specific catalysts to achieve the desired molecular structure. For instance, a method for synthesizing related compounds includes the coupling of 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, yielding products with distinct CN functional groups observed in both IR and 13C NMR spectra (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
X-ray powder diffraction studies and spectroscopic analyses are common techniques for characterizing the molecular structure of synthesized compounds. These analyses confirm the presence of desired functional groups and the overall molecular geometry, essential for understanding the compound's chemical behavior (Maspero et al., 2008).
Chemical Reactions and Properties
Compounds like 2,5-bis(3-methyl-1H-pyrazol-1-yl)-1,4-benzenediol exhibit a range of chemical reactions, including cycloaddition and condensation reactions, which are crucial for their potential applications in medicinal chemistry and materials science. The reactivity of these compounds can be attributed to their functional groups, which also influence their antimicrobial and catalytic activities (Gomha et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are determined through various analytical methods. These properties are vital for the practical application of these compounds in different fields, including pharmaceuticals and material sciences. For example, the high thermal stability of certain derivatives makes them suitable for applications requiring materials that must withstand high temperatures without decomposing (Tǎbǎcaru et al., 2011).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity with various reagents, their ability to form complexes with metals, and their catalytic activities, are crucial for their application in synthetic chemistry and catalysis. Studies have shown that these compounds can act as efficient catalysts in organic reactions, highlighting their potential in green chemistry applications (Bouabdallah et al., 2007).
Propiedades
IUPAC Name |
2,5-bis(3-methylpyrazol-1-yl)benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-3-5-17(15-9)11-7-14(20)12(8-13(11)19)18-6-4-10(2)16-18/h3-8,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPNIBODRNLYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2O)N3C=CC(=N3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5666188.png)
![3,5-dichloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B5666196.png)

![N-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]acetamide](/img/structure/B5666211.png)
![2-(4-fluorophenyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5666217.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5666225.png)
![3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5666227.png)

![N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5666244.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5666249.png)
![5-anilino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5666256.png)

